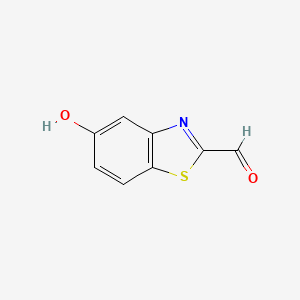![molecular formula C10H11ClFN B1406165 N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine CAS No. 1543028-16-5](/img/structure/B1406165.png)
N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine” consists of a cyclopropane ring attached to an amine group, which is further connected to a benzene ring substituted with chlorine and fluorine atoms.Applications De Recherche Scientifique
Antiviral Applications
N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine: and its derivatives have shown promise in antiviral research. Indole derivatives, which share a similar structural motif, have been reported to exhibit inhibitory activity against influenza A and other viruses . The compound’s potential to bind with high affinity to multiple receptors could be leveraged to develop new antiviral agents, especially in the wake of emerging viral diseases.
Anti-inflammatory Properties
The anti-inflammatory properties of compounds structurally related to N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine are well-documented. Indole derivatives, for instance, have been utilized in the development of anti-inflammatory drugs due to their ability to modulate biological pathways associated with inflammation .
Anticancer Research
Indole scaffolds, akin to N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine , are found in many synthetic drug molecules used in cancer treatment. Their ability to interact with various biological targets makes them valuable in the synthesis of compounds for anticancer research .
Antimicrobial Activity
Research has indicated that compounds with an indole nucleus, similar to N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine , possess antimicrobial properties. These compounds can be synthesized and screened for pharmacological activities against a range of microbial pathogens .
Neurological Disorders
Given the structural complexity and biological activity of N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine , it could be explored for potential applications in treating neurological disorders. Indole derivatives have been implicated in the modulation of neurotransmitter systems, which is crucial in the management of neurological conditions .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a plant hormone that regulates growth. By extension, N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine could be synthesized into derivatives that mimic or influence plant hormones, thereby contributing to agricultural research .
Antidiabetic Effects
The indole nucleus, present in compounds like N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine , has been associated with antidiabetic effects. Such compounds can be investigated for their potential to act as therapeutic agents in diabetes management .
Antimalarial Potential
Indole derivatives have shown antimalarial activity, suggesting that N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine could also be explored for its efficacy against malaria. This application is particularly relevant in the context of developing new treatments for drug-resistant strains of malaria .
Safety and Hazards
Propriétés
IUPAC Name |
N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c11-8-3-7(4-9(12)5-8)6-13-10-1-2-10/h3-5,10,13H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWBMZWUZTZPBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC(=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



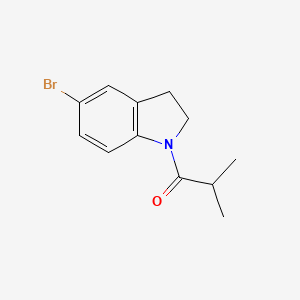

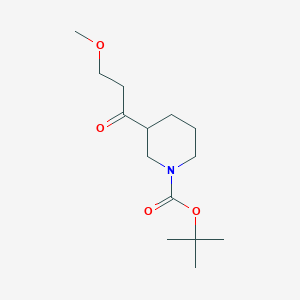
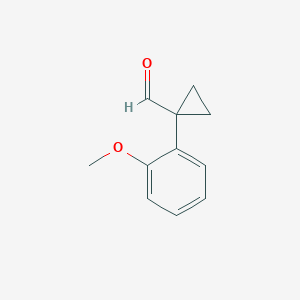
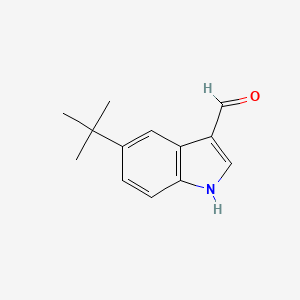

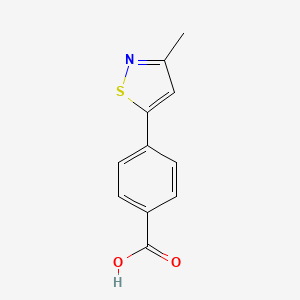

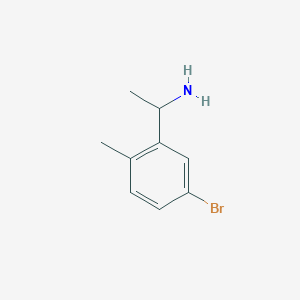


![5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1406102.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B1406103.png)
